2-methyl-5-[(3-methylphenyl)sulfamoyl]benzoic Acid
Description
2-Methyl-5-[(3-methylphenyl)sulfamoyl]benzoic acid is a sulfamoyl benzoic acid derivative characterized by a benzoic acid core substituted with a methyl group at position 2 and a 3-methylphenylsulfamoyl moiety at position 3. Its molecular formula is C₁₅H₁₅NO₄S, with a molecular weight of 313.35 g/mol (estimated based on analogs in and ).
Properties
IUPAC Name |
2-methyl-5-[(3-methylphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-4-3-5-12(8-10)16-21(19,20)13-7-6-11(2)14(9-13)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJDIFVXFRWXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325721-06-0 | |
| Record name | 2-methyl-5-[(3-methylphenyl)sulfamoyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[(3-methylphenyl)sulfamoyl]benzoic acid typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzoic acid and 3-methylphenylamine.
Sulfonation: The 3-methylphenylamine undergoes sulfonation to introduce the sulfamoyl group.
Coupling Reaction: The sulfonated 3-methylphenylamine is then coupled with 2-methylbenzoic acid under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of 2-methyl-5-[(3-methylphenyl)sulfamoyl]benzoic acid may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-[(3-methylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid core or the phenyl ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-methyl-5-[(3-methylphenyl)sulfamoyl]benzoic acid has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-5-[(3-methylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways . The sulfamoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed effects.
Comparison with Similar Compounds
5-Methyl-2-[(Phenylsulfonyl)Amino]Benzoic Acid (CAS 138964-56-4)
- Structure : Differs by replacing the 3-methylphenyl group with a simple phenyl ring.
- Activity : Exhibits moderate binding affinity (−7.94 kcal/mol) to LPA₂, lower than the target compound due to reduced hydrophobic interactions with the receptor .
- SAR Insight : The 3-methyl group on the phenyl ring enhances selectivity by filling a hydrophobic pocket in the LPA₂ binding site .
2-Fluoro-5-[(3-Methylphenyl)Sulfamoyl]Benzoic Acid (CAS 1030686-17-9)
- Structure : Features a fluorine atom at position 2 instead of a methyl group.
- Activity : The electronegative fluorine increases polarity, reducing membrane permeability but improving solubility. Binding affinity is comparable (−8.2 kcal/mol), though in vivo efficacy is lower due to faster renal clearance .
- Key Data : Molecular weight = 309.32 g/mol; PubChem CID = 25407100 .
3-Bromo-5-[(Tetrahydro-Furan-2-Ylmethyl)-Sulfamoyl]-Benzoic Acid
- Structure : Incorporates a tetrahydrofuran-methyl group on the sulfamoyl nitrogen and a bromine at position 3.
- Activity : The bulky tetrahydrofuran group disrupts receptor binding (affinity = −7.1 kcal/mol), while bromine’s steric effects further reduce potency. Highlights the importance of maintaining a planar aromatic sulfamoyl group .
4-(N-(5-(5-(2-Methyl-1-Oxoisoindolin-5-Yl)Thiophen-2-Yl)Pyridin-3-Yl)Sulfamoyl)Benzoic Acid (Compound 55)
- Structure: A complex analog with a thiophene-pyridine core and isoindolinone substituent.
- Activity: Demonstrates nanomolar inhibition of perforin-mediated lysis, indicating divergent applications compared to LPA₂-targeted compounds. Molecular weight = 567.62 g/mol .
Structure-Activity Relationship (SAR) and Computational Insights
Key Structural Determinants
- Position 2 (Benzoic Acid Core) : Methyl or fluorine substituents balance lipophilicity and solubility. Methyl groups enhance receptor residency time .
- Position 5 (Sulfamoyl Group) : The 3-methylphenyl moiety optimizes binding via π-π stacking and van der Waals interactions. Substitution with bulkier groups (e.g., tetrahydrofuran) diminishes activity .
- Sulfamoyl vs. Sulfonyl : Sulfamoyl groups (as in the target compound) exhibit higher affinity than sulfonyl analogs due to hydrogen bonding with receptor residues .
Computational Validation
Molecular docking using AutoDock Vina and AutoDock4 confirmed that the target compound’s −8.53 kcal/mol binding energy outperforms analogs like compound 3 (−7.94 kcal/mol) . The 3-methylphenyl group’s orientation in the hydrophobic pocket was visualized using Multiwfn for electron density analysis .
Tabulated Comparison of Key Analogs
| Compound Name | Molecular Weight (g/mol) | Substituents (Position) | Binding Affinity (kcal/mol) | Key Activity |
|---|---|---|---|---|
| 2-Methyl-5-[(3-methylphenyl)sulfamoyl]BA | 313.35 | 2-CH₃, 5-(3-MePh-SO₂NH) | −8.53 | LPA₂ agonist (subnanomolar) |
| 5-Methyl-2-[(phenylsulfonyl)amino]BA | 305.33 | 2-SO₂NHPh, 5-CH₃ | −7.94 | Moderate LPA₂ agonist |
| 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]BA | 309.32 | 2-F, 5-(3-MePh-SO₂NH) | −8.20 | Soluble LPA₂ agonist |
| 3-Bromo-5-[(THF-methyl)sulfamoyl]BA | 364.21 | 3-Br, 5-(THF-CH₂-SO₂NH) | −7.10 | Low receptor binding |
Biological Activity
2-Methyl-5-[(3-methylphenyl)sulfamoyl]benzoic acid, also known by its CAS number 325721-06-0, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfamoyl group attached to a benzoic acid structure, which is known to influence its biological properties. The presence of the methyl groups on the phenyl ring may enhance lipophilicity and affect binding interactions with biological targets.
The exact mechanism of action for 2-methyl-5-[(3-methylphenyl)sulfamoyl]benzoic acid is not fully elucidated; however, it is hypothesized that it interacts with various molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. This interaction could potentially inhibit specific enzymes or disrupt cellular processes, although further research is needed to confirm these pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. For instance, related sulfamoyl compounds have been investigated for their activity against various bacterial strains, showing promising results in inhibiting growth at certain concentrations.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-Methyl-5-[(3-methylphenyl)sulfamoyl]benzoic acid | TBD | TBD |
| Sulfamoyl derivatives | 3.12 - 12.5 | Staphylococcus aureus, Escherichia coli |
Anti-inflammatory Effects
Research into similar compounds indicates potential anti-inflammatory effects through modulation of signaling pathways such as NF-κB. Some sulfamoyl derivatives have shown the ability to enhance NF-κB activity in response to inflammatory stimuli .
Pharmacokinetics
The pharmacokinetic profile of 2-methyl-5-[(3-methylphenyl)sulfamoyl]benzoic acid remains largely unexplored. However, related compounds have demonstrated metabolic pathways involving hydroxylation and amide hydrolysis, suggesting that similar processes may occur for this compound.
Case Studies and Research Findings
- Molecular Docking Studies : In silico studies have indicated that the compound may bind effectively to specific protein targets involved in autoimmune disorders and viral infections such as SARS-CoV-2. These studies rank compounds based on their docking scores, suggesting that 2-methyl-5-[(3-methylphenyl)sulfamoyl]benzoic acid could be a candidate for further investigation as a therapeutic agent .
- Structure-Activity Relationship (SAR) Studies : A study focusing on substituted sulfamoyl compounds found that modifications in substituents significantly influenced biological activity. This highlights the importance of structural variations in enhancing or diminishing biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
